Adpoc-Trp-OH

Peptide Synthesis Protecting Group Orthogonality SPPS

Adpoc-Trp-OH is the definitive orthogonal Nα-protected tryptophan for SPPS. Unlike Fmoc or Boc chemistries, the Adpoc group is selectively removed with 1–3% TFA, leaving tBu esters, Boc, and Fmoc groups intact. This enables sequential deprotection, fragment condensation, and site-specific on-resin lysine functionalization—workflows impossible with standard building blocks. Validated in Thymopoietin TP5 and LH-RH decapeptide synthesis. ≥98% purity. Request a quote today.

Molecular Formula C26H34N2O4
Molecular Weight 438.6 g/mol
Cat. No. B8113088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdpoc-Trp-OH
Molecular FormulaC26H34N2O4
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC(C)(CC12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
InChIInChI=1S/C26H34N2O4/c1-25(2,15-26-11-16-7-17(12-26)9-18(8-16)13-26)32-24(31)28-22(23(29)30)10-19-14-27-21-6-4-3-5-20(19)21/h3-6,14,16-18,22,27H,7-13,15H2,1-2H3,(H,28,31)(H,29,30)/t16?,17?,18?,22-,26?/m0/s1
InChIKeyWCCIXRYSJDUEOF-ZYTNRUGMSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adpoc-Trp-OH: Acid-Labile Amino Acid Building Block for Complex Peptide Synthesis


Adpoc-Trp-OH (CAS 68388-91-0) is an Nα-protected L-tryptophan derivative featuring the 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group, an acid-labile amine protecting group developed for peptide synthesis [1]. The compound enables orthogonal protection strategies where the Adpoc moiety can be selectively removed under exceptionally mild acidic conditions while base-labile groups (e.g., Fmoc) or more acid-stable groups (e.g., Boc, tert-butyl esters) remain intact [2].

Why Adpoc-Trp-OH Cannot Be Replaced by Fmoc-Trp-OH or Boc-Trp-OH in Orthogonal SPPS


Interchanging Adpoc-Trp-OH with standard Fmoc-Trp-OH or Boc-Trp-OH in solid-phase peptide synthesis (SPPS) introduces critical synthetic limitations. Fmoc chemistry relies on base-labile Nα protection, requiring strong acid (TFA) only for final cleavage, whereas Boc chemistry uses acid-labile protection throughout, necessitating repeated TFA treatments that can damage acid-sensitive peptides and promote tryptophan alkylation . Adpoc provides a distinct orthogonal dimension: its extreme acid lability allows Nα deprotection with as little as 3% TFA, while tert-butyl side-chain protections remain intact, enabling sequential deprotection strategies impossible with either Fmoc or Boc alone [1].

Quantitative Differentiation Evidence for Adpoc-Trp-OH Selection Over Fmoc/Boc Analogs


Orthogonal Nα-Deprotection Selectivity: Adpoc Removed with 3% TFA While tert-Butyl Esters Remain Intact

Adpoc-Trp-OH enables orthogonal deprotection strategies unattainable with Boc-Trp-OH or Fmoc-Trp-OH. The Adpoc group is cleaved under exceptionally mild acidolytic conditions using 3% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), while tert-butyl (tBu) side-chain protecting groups and tert-butyl ester linkers remain fully stable [1]. This contrasts with Boc, which requires ≥50% TFA for complete removal, and Fmoc, which is base-labile and orthogonal to acid conditions.

Peptide Synthesis Protecting Group Orthogonality SPPS

Higher Analytical Purity: ≥99.5% HPLC vs. Industry-Standard 98% for Fmoc/Boc Analogs

Commercially available Adpoc-Trp-OH is routinely supplied with a purity of ≥99.5% by HPLC , exceeding the typical 98% purity specification for standard Fmoc-Trp-OH and Boc-Trp-OH building blocks . Higher purity reduces the burden of side-product formation during coupling and minimizes the need for intermediate purification steps in multi-step syntheses.

Peptide Chemistry Quality Control Analytical Purity

Selective Lysine Side-Chain Deprotection on Resin: Adpoc Enables Maleimide Conjugation Without Premature Cleavage

Incorporation of ε-Adpoc-lysine into resin-bound peptides allows selective deprotection of the Adpoc-protected lysine residue relative to other acid-labile groups such as Boc, without inducing premature resin cleavage [1]. This selective unmasking enables subsequent on-resin derivatization—for example, introduction of a maleimide functionality—followed by global acidic cleavage, affording site-specifically modified peptides in high yield.

Bioconjugation Solid-Phase Peptide Synthesis Maleimide Chemistry

Cost Efficiency: Adpoc-Trp-OH Pricing Competes Favorably with N-in-Boc Protected Tryptophan Derivatives

Despite its specialized orthogonal properties, Adpoc-Trp-OH is priced competitively with premium protected tryptophan derivatives. As of 2025, Adpoc-Trp-OH is available at approximately $100 USD per gram (1 g scale) [1], which is comparable to or lower than Fmoc-Trp(Boc)-OH (~$120–150/g) and significantly below some specialty derivatives. This cost profile makes it economically viable for both research-scale and larger preparative syntheses.

Procurement Peptide Synthesis Economics Cost per Gram

Optimal Use Cases for Adpoc-Trp-OH in Advanced Peptide Synthesis and Bioconjugation


Synthesis of Acid-Sensitive Bioactive Peptides (e.g., Thymopoietin Fragments, LH-RH)

Adpoc-Trp-OH is the building block of choice for synthesizing acid-labile peptide sequences where repeated exposure to high TFA concentrations would degrade the target molecule. The Adpoc group's clean removal with 3% TFA, while tert-butyl side-chain protections remain intact, has been validated in the high-yield synthesis of Thymopoietin 32-36 (TP 5) [1] and the solid-phase assembly of LH-RH decapeptide amide [2].

Orthogonal Protection Strategies in Fmoc/tBu SPPS Requiring Selective Nα Deprotection

In Fmoc-based SPPS where both base-labile Fmoc (Nα) and acid-labile side-chain protections (tBu, Boc, Trt) are employed, Adpoc-Trp-OH introduces a third orthogonal dimension. Its selective cleavage with 1–3% TFA allows intermediate Nα deprotection without disturbing Fmoc groups (base-sensitive) or tBu esters (acid-stable at this concentration), enabling novel convergent and fragment-condensation strategies [1].

Site-Specific Bioconjugation of Peptides via On-Resin Maleimide Derivatization

Adpoc-Trp-OH, when used in conjunction with ε-Adpoc-lysine residues, permits precise on-resin functionalization of specific lysine side chains. Following selective Adpoc removal with 1% TFA, the liberated amine can be acylated with maleimide-containing reagents. This method yields peptides with a defined maleimide handle for subsequent thiol-maleimide conjugation to carrier proteins, fluorophores, or nanoparticles—a workflow validated for producing immunogenic peptide-carrier conjugates [1].

Large-Scale Peptide Manufacturing with Reduced Purification Burden

The high commercial purity of Adpoc-Trp-OH (≥99.5% HPLC [1]) minimizes the introduction of dipeptide and free-amino acid impurities during automated SPPS. For long peptides (>20 residues), where each coupling step amplifies impurity carryover, this purity advantage directly translates to higher crude peptide homogeneity, reduced preparative HPLC purification time, and ultimately lower cost per gram of final peptide product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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